2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one
Description
2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a triazole moiety
Properties
IUPAC Name |
2-chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2/c1-9(2)18-7-11(15-16-18)13(20)5-4-6-17(8-13)12(19)10(3)14/h7,9-10,20H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRVNRGXBMJOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2(CCCN(C2)C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the triazole moiety and the chloro group. The hydroxy group is usually introduced in the final steps to ensure its stability.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
Scientific Research Applications
2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperidine and triazole-containing compounds.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The piperidine ring and triazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxy group may also play a role in hydrogen bonding and stabilization of the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[3-hydroxy-3-(1-methyltriazol-4-yl)piperidin-1-yl]propan-1-one
- 2-Chloro-1-[3-hydroxy-3-(1-ethyltriazol-4-yl)piperidin-1-yl]propan-1-one
Uniqueness
2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one is unique due to the specific substitution pattern on the piperidine ring and the presence of the triazole moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
